RORγt Radioligand Displacement: Single-Concentration vs. IC50 Data Gap
In a purified N-(HN)6-GST-TCS-human RORγt displacement assay, the target compound demonstrated an IC50 of 2 nM against the tritiated probe [3H]-2-(4-(ethylsulfonyl)phenyl)-N-(4-(2-(methoxymethyl)phenyl)thiophen-2-yl)acetamide [1]. No head-to-head comparator IC50 data for a structurally related analog (e.g., N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide or the des-thiophene analog 2-morpholino-N-(naphthalen-1-yl)acetamide) is available in the same assay system, making a direct quantitative differentiation impossible from public data. However, the QcrB-targeted morpholino-thiophene series reported by Cleghorn et al. (J. Med. Chem. 2018) showed no measurable RORγt activity, suggesting a class-level divergence in target selectivity that is driven by the naphthalene-1-yl acetyl extension present in CAS 899975-23-6 [2].
| Evidence Dimension | RORγt binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM (purified human RORγt, radioligand displacement) |
| Comparator Or Baseline | QcrB-optimized morpholino-thiophene series (Cleghorn et al., 2018): no detectable RORγt binding reported |
| Quantified Difference | Qualitative divergence: target compound shows low nM RORγt binding vs. no binding reported for comparator series |
| Conditions | Purified N-(HN)6-GST-TCS-human RORγt; displacement of [3H]-probe at single concentration fitting to IC50 |
Why This Matters
For procurement decisions in RORγt-focused drug discovery programs, this compound provides a rare low-nanomolar starting point within a chemical class not previously associated with this target, whereas QcrB-optimized analogs offer no RORγt activity and are therefore unsuitable surrogates.
- [1] BindingDB Entry BDBM50445876 / ChEMBL3105692. IC50 = 2 nM. https://www.bindingdb.org/rwd/bind/chemsearch.jsp?compound_name=N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide View Source
- [2] Cleghorn LAT, Ray PC, Odingo J, et al. Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors, Targeting QcrB. J Med Chem. 2018;61(15):6592-6608. doi:10.1021/acs.jmedchem.8b00172 View Source
